molecular formula C24H27O4P B132756 3,4-Diisopropylphenyl diphenyl phosphate CAS No. 68155-51-1

3,4-Diisopropylphenyl diphenyl phosphate

Cat. No. B132756
CAS RN: 68155-51-1
M. Wt: 410.4 g/mol
InChI Key: CGYONFZXYNCFCN-UHFFFAOYSA-N
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Description

The compound of interest, 3,4-Diisopropylphenyl diphenyl phosphate, is a derivative of aryl phosphate, which is a class of chemicals that includes various phosphate flame retardants and related substances. Aryl phosphates like diphenyl phosphate (DPHP) are widely used in industry and can be found in the indoor environment, often as a degradation product of other aryl phosphates or as an additive in various consumer products .

Synthesis Analysis

The synthesis of related organophosphate compounds typically involves multiple steps starting from halophenols. For instance, 4-halo functionalized 2,6-diisopropyl phenyl phosphates have been synthesized from corresponding 4-halophenols and characterized by analytical and spectroscopic methods . The synthesis process can yield compounds with extensive hydrogen bonding interactions, which can lead to unique solid-state structures .

Molecular Structure Analysis

The molecular structure of organophosphate compounds can be quite complex and is often determined using single-crystal X-ray diffraction studies. For example, the crystal structure of certain cation radicals derived from organophosphate compounds can exhibit temperature-dependent polymorphism and form columnar π-stacks with channels of anions at different temperatures . Similarly, metal-organic hybrids using diphenyl phosphate ligands have been synthesized, and their structures have been characterized to show various coordination structures and supramolecular architectures .

Chemical Reactions Analysis

Organophosphate compounds can undergo various chemical reactions, including Suzuki coupling, which can yield C–C bond-coupled products. These reactions can be used to create functionalized organophosphates that can serve as building blocks for more complex structures . Additionally, the presence of functional groups like formyl can lead to intermolecular hydrogen bonding, which can influence the formation of supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphate compounds are influenced by their molecular structure and the presence of functional groups. For instance, the presence of isopropyl groups can lead to the formation of isomorphous crystal structures and affect the compound's catalytic properties in reactions such as polymerization and oxidation inhibition . The presence of diphenyl phosphate in indoor dust indicates its stability and potential for human exposure through ingestion, inhalation, or dermal contact .

Scientific Research Applications

Synthetic Strategies and Aggregation Behavior

Research has explored synthetic strategies for further-functionalized monoaryl phosphate primary building units, including those related to 3,4-Diisopropylphenyl diphenyl phosphate. These compounds exhibit unique solid-state aggregation behavior due to extensive hydrogen bonding interactions, forming tubular structures previously unknown among organophosphates and phosphonic acids. Such materials have potential applications in designing new materials with tailored properties for specific uses (Dar, Mallick, & Murugavel, 2015).

Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters

Another significant area of research is the metabolism of isopropylated and tert-butylated triarylphosphate esters, which include compounds structurally related to 3,4-Diisopropylphenyl diphenyl phosphate. These studies are crucial for understanding the biological fate of such compounds in human tissues, which is essential for assessing potential health risks and establishing biomarkers for exposure monitoring (Phillips et al., 2020).

Structural Diversity in Metal Phosphates

The structural diversity in metal phosphates bridged by organophosphate ligands, including those related to 3,4-Diisopropylphenyl diphenyl phosphate, has been extensively studied. These compounds form complex structures with metal ions, offering insights into the potential development of new materials with applications ranging from catalysis to materials science (Bhat & Murugavel, 2021).

Copper Organophosphates for DNA Cleavage and Cytotoxic Activity

Research into copper phosphate metalloligands has shown the potential for DNA cleavage and cytotoxic activity, suggesting applications in medicinal chemistry and cancer research. These studies indicate that compounds related to 3,4-Diisopropylphenyl diphenyl phosphate could be used to develop new therapeutic agents (Bhat, Maqbool, Dar, Hussain, & Murugavel, 2017).

properties

IUPAC Name

[3,4-di(propan-2-yl)phenyl] diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-18(2)23-16-15-22(17-24(23)19(3)4)28-29(25,26-20-11-7-5-8-12-20)27-21-13-9-6-10-14-21/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYONFZXYNCFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071191
Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diisopropylphenyl diphenyl phosphate

CAS RN

68155-51-1
Record name 3,4-Bis(1-methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester
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Record name 3,4-Diisopropylphenyl diphenyl phosphate
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Record name 3,4-diisopropylphenyl diphenyl phosphate
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